Ac-His-His-Gly-His-OH
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Overview
Description
Mechanism of Action
Target of Action
Ac-His-His-Gly-His-OH, a histidine-rich peptide, is known for its versatile functionality . It has been reported to interact with various targets, including pathogenic microorganisms, cells, and essential or toxic metals . These interactions make it a potential candidate for various applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
Mode of Action
The compound’s mode of action is primarily based on its ability to interact with its targets. For instance, it can penetrate cells, kill pathogenic microorganisms, and coordinate essential or toxic metals . The presence of histidine residues in the peptide sequence allows it to bind to metal ions, which can influence its interaction with other molecules and cells .
Biochemical Pathways
It is known that histidine-rich peptides can act as antimicrobial peptides (amps), cell-penetrating peptides (cpps), and metal-chelating peptides (mcps) . These peptides can disrupt microbial cell membranes (AMPs), facilitate the delivery of molecules into cells (CPPs), or bind and transport metal ions (MCPs) .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. For example, when acting as an AMP, it can cause cell death in pathogenic microorganisms . As a CPP, it can facilitate the delivery of molecules into cells . When acting as an MCP, it can bind and transport metal ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the peptide’s ability to bind to metal ions . Additionally, the presence of other molecules or ions in the environment can influence the peptide’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
The copper (II) complex of Ac-His-His-Gly-His-OH has been found to exhibit superoxide dismutase and catecholase activity . This suggests that this compound can interact with enzymes and other biomolecules in a way that influences their function. The nature of these interactions is largely determined by the coordination of the imidazole rings present in the peptide .
Cellular Effects
This could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its ability to form complexes with copper (II) ions. These complexes can mimic the activity of certain enzymes, such as superoxide dismutase and catecholase . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is possible that this peptide could exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to form complexes with copper (II) ions and mimic the activity of certain enzymes, it is possible that this peptide could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-His-His-Gly-His-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (histidine) to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-His-His-Gly-His-OH can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: The imidazole rings of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of histidyl radicals and potentially cross-linked peptides.
Reduction: Free amino acids, including histidine and glycine.
Substitution: Modified peptides with substituted imidazole rings .
Scientific Research Applications
Ac-His-His-Gly-His-OH has a wide range of applications in scientific research:
Biochemistry: Used as a model peptide for studying metal ion coordination and enzyme catalysis.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its metal-chelating properties.
Materials Science: Employed in the development of peptide-based materials and biosensors.
Chemical Biology: Utilized in the site-selective modification of proteins and peptides for various applications, including drug delivery and imaging .
Comparison with Similar Compounds
Similar Compounds
Ac-His-His-His-OH: A tripeptide with similar metal-chelating properties but lacking the glycine residue.
Ac-Gly-His-His-OH: Another tripeptide with a different sequence, affecting its structural and functional properties.
Ac-His-Gly-His-OH: A tetrapeptide with a different arrangement of amino acids, influencing its reactivity and applications.
Uniqueness
Ac-His-His-Gly-His-OH is unique due to the presence of three histidine residues and one glycine residue, which confer specific metal-binding and catalytic properties. The sequence and structure of this peptide make it particularly suitable for applications in metal ion coordination and enzyme catalysis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOJQYVOWCIHW-BZSNNMDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Ac-His-His-Gly-His-OH interact with copper, and what are the downstream effects of this interaction?
A1: this compound interacts with copper(II) ions in a pH-dependent manner, primarily through the imidazole nitrogen atoms of the histidine residues []. This coordination creates a variety of copper complexes with varying numbers of protons. The specific complex formed influences the compound's enzymatic activity. For example, the {3N(im)} coordinated CuL species (dominant at pH 6-7) exhibits superoxide dismutase-like activity []. On the other hand, the {3N(im),OH(-)} coordinated CuH(-1)L species (present at higher pH) demonstrates significant catecholase-like activity, efficiently catalyzing the oxidation of 3,5-di-tert-butylcatechol in a methanol-water solution []. These findings highlight how the specific coordination environment of the copper center, dictated by pH and ligand interactions, directly impacts the compound's ability to mimic the function of copper-containing enzymes.
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